AMG-548, more commonly known as AMG-548, is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). [] It acts as a competitive inhibitor for ATP binding to the kinase. This compound is classified as a small molecule inhibitor and has been investigated for its potential in modulating inflammatory responses. [] AMG-548 has been the subject of extensive research for its potential therapeutic application in inflammatory diseases like rheumatoid arthritis. []
Molecular Structure Analysis
Pyridinyl-imidazole core: This core structure is common to many p38α inhibitors and is believed to be crucial for binding to the ATP-binding pocket of the kinase. [, ]
Substituents: Specific substituents on the pyridinyl-imidazole core are essential for enhancing binding affinity and selectivity for p38α over other isoforms. [, ]
Mechanism of Action
AMG-548 exerts its biological activity by selectively inhibiting the p38α MAPK isoform. [] The mechanism of action involves the following:
Competitive Inhibition: AMG-548 competes with ATP for binding to the ATP-binding site of p38α. []
Blockage of Signal Transduction: By inhibiting p38α, AMG-548 prevents the phosphorylation of downstream signaling molecules involved in inflammatory responses. []
Reduced Cytokine Production: This inhibition ultimately leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β, which play critical roles in the pathogenesis of inflammatory diseases. [, ]
Applications
Rheumatoid Arthritis: Preclinical studies have demonstrated the efficacy of AMG-548 in reducing inflammation and joint damage in animal models of rheumatoid arthritis. [] AMG-548 advanced to Phase I clinical trials for rheumatoid arthritis but further development seems to have been halted. []
Related Compounds
BIRB-796
Compound Description: BIRB-796 is a potent and selective inhibitor of p38 MAP kinase, particularly the α isoform. It has demonstrated efficacy in preclinical models of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease. BIRB-796 binds to the ATP-binding pocket of p38α, inducing a conformational change that prevents kinase activity [, ].
SCIO-469
Compound Description: SCIO-469 is an orally available, selective inhibitor of p38 MAP kinase, specifically targeting the α and β isoforms. It has demonstrated efficacy in preclinical models of inflammatory pain. SCIO-469 binds to the ATP-binding site of p38, inhibiting its kinase activity [].
SCIO-323
Compound Description: SCIO-323 is a potent and selective inhibitor of p38 MAP kinase, specifically targeting the α isoform. Preclinical studies demonstrated its efficacy in models of inflammatory diseases, including rheumatoid arthritis. SCIO-323 binds to the ATP-binding pocket of p38α, preventing kinase activity [, , ].
VX-702
Compound Description: VX-702 is an orally active, potent, and selective inhibitor of p38 MAP kinase, specifically the α isoform. Preclinical studies demonstrated its efficacy in various inflammatory disease models, including rheumatoid arthritis. VX-702 binds to the ATP-binding site of p38α, inhibiting its kinase activity [, ].
Relevance: VX-702 shares a similar pharmacological profile with AMG-548, exhibiting high selectivity for p38α and undergoing clinical investigation for treating inflammatory diseases [, ]. Despite promising preclinical results, both compounds faced challenges in translating efficacy to clinical settings, leading to the discontinuation of their development for inflammatory conditions [].
Pyridinyl-imidazole based inhibitors
Compound Description: This refers to a class of chemical compounds characterized by a pyridinyl-imidazole core structure. Early p38 MAPK inhibitors, including the first-in-class compound, featured this scaffold. [, ].
Relevance: The mention of pyridinyl-imidazole based inhibitors is highly relevant to AMG-548 as this class of compounds represents the early generation of p38 MAPK inhibitors. It is likely that AMG-548, while not explicitly stated, also contains this core structure as it's described as a selective and efficacious p38alpha inhibitor developed in the early stages of p38 research []. This highlights a structural similarity between AMG-548 and other early p38 inhibitors like BIRB-796 and SCIO-323.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMD-8664 is an HIV entry inhibitor which was being developed by AnorMED in the US in conjunction with the Rega Institute of Leuven. AMD-8664 works by antagonizing the HIV-1 entry co-receptor CXCR4. AMD-8664 may be useful for the clinical treatment of HIV-1-infected patients, especially at the late stage of treatment for AIDS patients developing multi-drug-resistant strains.
AMDE-1 is a modulator of autophagy activity. It acts by triggering autophagy in an Atg5-dependent manner, recruiting Atg16 to the pre-autophagosomal site and causing LC3 lipidation.